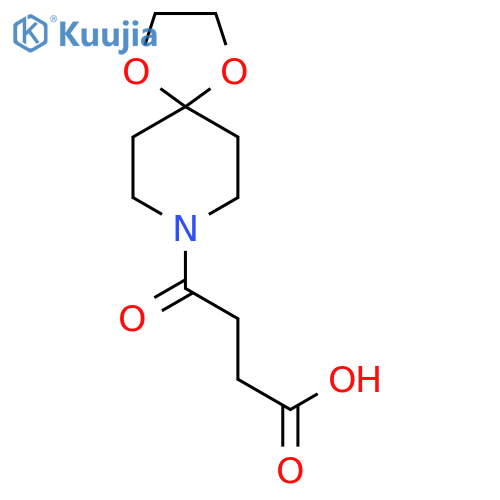

Cas no 883550-05-8 (4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid)

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid

- 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

- 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid

- 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid

-

- MDL: MFCD06066452

- インチ: InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15)

- InChIKey: FYXUSCGIWKLIIR-UHFFFAOYSA-N

- SMILES: O=C(O)CCC(N(CC1)CCC21OCCO2)=O

計算された属性

- 精确分子量: 243.11100

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.32

- Boiling Point: 477.8°C at 760 mmHg

- フラッシュポイント: 242.8°C

- Refractive Index: 1.543

- PSA: 76.07000

- LogP: 0.15460

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid Security Information

- HazardClass:IRRITANT

- 储存条件:(BD173185)

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B416393-50mg |

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid |

883550-05-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM217981-1g |

4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid |

883550-05-8 | 95% | 1g |

$67 | 2023-02-16 | |

| A2B Chem LLC | AD85023-1g |

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid |

883550-05-8 | 95% | 1g |

$61.00 | 2024-04-19 | |

| 1PlusChem | 1P0089PB-1g |

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid |

883550-05-8 | 95% | 1g |

$61.00 | 2025-02-22 | |

| Chemenu | CM217981-5g |

4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid |

883550-05-8 | 95% | 5g |

$193 | 2023-02-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D876790-1g |

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid |

883550-05-8 | 95% | 1g |

¥604.80 | 2022-01-10 | |

| TRC | B416393-100mg |

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid |

883550-05-8 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM217981-5g |

4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid |

883550-05-8 | 95% | 5g |

$471 | 2021-08-04 | |

| TRC | B416393-500mg |

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid |

883550-05-8 | 500mg |

$ 80.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1244357-5g |

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid |

883550-05-8 | 95% | 5g |

$355 | 2023-05-17 |

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acidに関する追加情報

Introduction to 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid (CAS No. 883550-05-8)

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid, identified by the chemical compound code CAS No. 883550-05-8, is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic derivatives featuring a unique structural motif that combines an azaspirane core with an acetoxylic functionality. The presence of both oxygenated and nitrogen-containing heterocycles in its molecular framework imparts distinct physicochemical properties, making it a promising candidate for further exploration in drug discovery and material science applications.

The structural complexity of 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid arises from its spirocyclic arrangement, where two cyclic structures are connected at a single atom. In this case, the spiro center links a seven-membered azaspirane ring—a derivative of azabicyclo[3.2.1]heptane—with a five-membered lactone ring derived from butanoic acid. This configuration introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability when designed as a pharmacophore.

The 1,4-Dioxa moiety within the name refers to the presence of two oxygen atoms adjacent to each other in the azaspiro framework, forming an epoxide-like structure that may influence reactivity and conformational preferences. This oxygen-rich environment could serve as a site for further functionalization or interaction with biological targets, such as enzymes or receptors, which often rely on hydrogen bonding and hydrophobic interactions for specificity.

4-Oxobutanoic Acid, another key component of the compound's name, introduces an α-keto acid functionality (C=O-COOH) into the molecular structure. This group is well-known for its role in various biochemical pathways and has been extensively utilized in medicinal chemistry due to its ability to participate in condensation reactions, Michael additions, and other transformations that facilitate drug molecule synthesis. The combination of this acetoxylic moiety with the spirocyclic azaspirane core creates a versatile scaffold that may exhibit both metabolic stability and reactivity suitable for derivatization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid with greater accuracy. Molecular docking studies have suggested that this compound could interact with enzymes involved in inflammation and oxidative stress pathways, making it a potential lead for developing novel therapeutic agents targeting chronic diseases such as arthritis or neurodegenerative disorders. The rigid spirocyclic core may enhance binding affinity by reducing conformational entropy during receptor interactions.

In addition to its pharmaceutical potential, the unique structural features of CAS No. 883550-05-8 have also drawn interest from materials scientists exploring advanced polymers and functional materials. The spirocyclic architecture can impart unusual mechanical properties or optical characteristics when incorporated into polymer backbones, leading to innovations in areas like biodegradable plastics or liquid crystal displays.

The synthesis of 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid presents both challenges and opportunities for synthetic chemists. The spirocyclic connection between the azaspirane and lactone rings requires precise control over reaction conditions to achieve high yields and minimal side products. However, recent reports highlight novel catalytic approaches that have improved the efficiency of such transformations, opening doors for scalable production methods.

One particularly noteworthy aspect of this compound is its potential role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have demonstrated its utility in constructing hybrid scaffolds that combine features from multiple pharmacophores, enhancing both potency and selectivity in drug design. Such strategies are increasingly important as drug resistance emerges and demand for tailored therapeutics grows.

The pharmacokinetic profile of CAS No. 883550-05-8 remains under investigation but preliminary studies suggest favorable properties such as moderate solubility in aqueous media and resistance to rapid metabolism by cytochrome P450 enzymes. These characteristics could translate into improved bioavailability compared to simpler analogs with similar functionalities but without the spirocyclic core.

In conclusion,4-(1,4-Dioxa-8-azaspiro4.5dec-8-ylyl)-4 oxobutanoic Acid (CAS No 883550 05 8) represents an intriguing molecule with diverse applications spanning medicinal chemistry material science and beyond Its unique structural features offer opportunities for innovation while presenting challenges worthy of synthetic exploration As research continues this compound may emerge as a valuable building block or lead compound for future developments

883550-05-8 (4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid) Related Products

- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)

- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)

- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)

- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)

- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)

- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)

- 1807261-27-3(3-Bromo-4-hydroxy-2-(trifluoromethyl)aniline)